Product packaging for Methyl 3-(5-methoxypyridin-3-yl)acrylate(Cat. No.:CAS No. 1000896-01-4)

Methyl 3-(5-methoxypyridin-3-yl)acrylate

Cat. No.: B1389863
CAS No.: 1000896-01-4
M. Wt: 193.2 g/mol
InChI Key: WRAKFCLGWVROJC-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-methoxypyridin-3-yl)acrylate is a high-purity chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. With the CAS Number 1000896-01-4, this compound has a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol . It is characterized as a versatile chemical building block, particularly valuable in organic synthesis and materials science. The acrylate ester functional group and the methoxypyridine moiety make it a suitable precursor for constructing more complex molecules. Its applications extend to specialized material science, where it can serve as a monomer or intermediate in the development of advanced polymers, such as those used in radiation-curable formulations for inks and adhesives . Researchers utilize this compound for its potential in synthesizing novel heterocyclic systems and functional materials. Proper storage conditions are recommended at 2-8°C in a refrigerator . Global sourcing is available for this reagent to support scientific innovation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B1389863 Methyl 3-(5-methoxypyridin-3-yl)acrylate CAS No. 1000896-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-9-5-8(6-11-7-9)3-4-10(12)14-2/h3-7H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAKFCLGWVROJC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=CC(=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673852
Record name Methyl (2E)-3-(5-methoxypyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000896-01-4
Record name Methyl (2E)-3-(5-methoxypyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methoxypyridin-3-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 3-(5-methoxypyridin-3-yl)acrylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:

  • Oxidation : Potentially converting the methoxy group to hydroxyl or carbonyl groups.
  • Reduction : Transforming the acrylate ester into corresponding alcohol derivatives.
  • Substitution Reactions : Facilitating nucleophilic substitutions to introduce new functional groups.
Reaction TypeCommon ReagentsMajor Products
OxidationKMnO₄, CrO₃Hydroxypyridine derivatives
ReductionLiAlH₄, NaBH₄Propanol derivatives
SubstitutionAmines, ThiolsSubstituted pyridine derivatives

Biology

In biological research, this compound has been investigated for its potential interactions with enzymes and receptors. It may serve as a ligand in receptor binding studies and contribute to understanding enzyme mechanisms. Preliminary studies suggest:

  • Anti-inflammatory Activity : Potential modulation of inflammatory pathways.
  • Antimicrobial Properties : Interaction with microbial resistance mechanisms.

Medicine

The compound is being explored for its pharmacological properties, particularly in drug design and development. Its unique structure may confer beneficial effects in treating various conditions:

  • Potential Drug Candidate : Investigated for anti-inflammatory and antimicrobial activities.
  • Ligand Development : Used in designing ligands for targeted therapies.

Mechanism of Action

The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula MW (g/mol) Key Features Evidence ID
Methyl 3-(5-methoxypyridin-3-yl)acrylate 5-OCH₃ C₁₀H₁₁NO₃ 193.20 Methoxy at 5-position; methyl ester
Ethyl (2E)-3-(5-bromo-2-methoxypyridin-3-yl)acrylate 5-Br, 2-OCH₃ C₁₁H₁₂BrNO₃ 286.13 Bromo enhances electrophilicity; ethyl ester increases lipophilicity
Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate 5-Br, 3-OCH₃ C₁₀H₁₀BrNO₃ 272.10 Bromo at 5-position; steric effects due to substituent positions
(E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate 2-Cl, 5-CH₃ C₁₀H₁₀ClNO₂ 211.65 Chloro substituent increases molecular weight; methyl group may hinder reactivity
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate 5-OCH₃, 6-OCH₃ C₁₁H₁₃NO₄ 223.20 Dual methoxy groups enhance electron density
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate 3-NH₂, 5-OCH₃ C₁₀H₁₂N₂O₃ 208.21 Amino group introduces hydrogen-bonding capability

Key Differences and Implications

In contrast, bromo or chloro substituents (e.g., in ) withdraw electron density, making the ring more electrophilic . Steric Effects: Substituent positions (e.g., 3-OCH₃ vs. 2-Cl) influence steric hindrance. For example, 2-chloro-5-methylpyridin-3-yl () may hinder access to reactive sites compared to the target compound.

Ester Group Variations

  • Methyl vs. Ethyl Esters : The target compound’s methyl ester (vs. ethyl in ) reduces molecular weight and may improve metabolic stability in pharmaceutical contexts. Ethyl esters generally increase lipophilicity, affecting solubility .

pyridine) plays a critical role.

Biological Activity

Methyl 3-(5-methoxypyridin-3-yl)acrylate is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound features a methoxy group attached to a pyridine ring, which is further connected to an acrylate moiety, contributing to its unique properties and possible interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₁NO₃
  • Molecular Weight : 193.2 g/mol
  • CAS Number : 1233560-96-7

The structural features of this compound suggest that it may interact with various biological targets, influencing its pharmacological profile. The methoxy substitution on the pyridine ring is particularly noteworthy as it may enhance the compound's reactivity and biological effects compared to similar compounds.

The mechanism of action of this compound is not fully elucidated, but preliminary studies suggest it may interact with specific enzymes or receptors involved in inflammation and microbial resistance pathways. The acrylate ester moiety may play a crucial role in binding to these targets, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities, including:

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Similar compounds have shown efficacy in modulating inflammatory pathways, suggesting that this compound could have therapeutic applications in inflammatory diseases.

Antioxidant Activity

This compound may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress. This activity is vital for developing treatments for conditions associated with oxidative damage.

Case Studies and Research Findings

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
Methyl (E)-3-(pyridin-3-yl)acrylatePyridine ring, acrylate functionalityLimited; lacks methoxy group
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylateAmino group on pyridineEnhanced solubility; different reactivity
Methyl (E)-3-(pyrimidin-4-yl)acrylatePyrimidine ringDistinct heterocyclic structure; varied applications

This table illustrates how the presence of specific functional groups can influence the biological activity of related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(5-methoxypyridin-3-yl)acrylate
Reactant of Route 2
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Methyl 3-(5-methoxypyridin-3-yl)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.